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Compound of Interest

Compound Name:
Methyl 4-(3-methoxy-3-

oxopropyl)benzoate

Cat. No.: B121839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of

substituted methyl benzoates, offering insights into the influence of substituent effects on their

spectral characteristics. The interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data is crucial for the structural elucidation and characterization of these important chemical

entities in pharmaceutical and materials science. This document presents systematically

collected experimental data to aid in this endeavor.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl benzoate and its

derivatives with electron-donating (methyl, methoxy) and electron-withdrawing (nitro, chloro)

substituents at the ortho, meta, and para positions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Substit
uent

Positio
n

H-2 H-3 H-4 H-5 H-6 -OCH₃
Substit
uent H

-H - 8.03 7.42 7.54 7.42 8.03 3.91 -

-CH₃ ortho - 7.25 7.40 7.25 7.80 3.89 2.62

-CH₃ meta 7.83 - 7.32 7.32 7.83 3.89 2.40

-CH₃ para 7.92 7.24 - 7.24 7.92 3.88 2.40

-OCH₃ ortho - 6.95 7.45 6.95 7.82 3.88 3.88

-OCH₃ meta 7.59 - 7.35 7.10 7.59 3.90 3.84

-OCH₃ para 7.98 6.92 - 6.92 7.98 3.87 3.87

-NO₂ ortho - 8.15 7.70 7.55 7.85 3.90 -

-NO₂ meta 8.85 8.40 7.70 - 8.40 3.98 -

-NO₂ para 8.28 8.28 - 8.28 8.28 3.96 -

-Cl ortho - 7.45 7.30 7.25 7.85 3.92 -

-Cl meta 7.95 - 7.50 7.38 7.90 3.90 -

-Cl para 7.95 7.40 - 7.40 7.95 3.91 -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
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Subs
titue
nt

Posit
ion

C-1 C-2 C-3 C-4 C-5 C-6 C=O
-
OCH
₃

Subs
titue
nt C

-H - 130.1 129.5 128.3 132.8 128.3 129.5 167.0 52.0 -

-CH₃ ortho 130.0 140.0 131.9 125.7 130.8 129.8 167.5 51.8 21.7

-CH₃ meta 130.1 129.9 138.0 133.6 128.2 126.6 167.1 51.9 21.2

-CH₃ para 127.3 129.5 129.0 143.4 129.0 129.5 167.1 51.8 21.5

-

OCH₃
ortho 120.1 159.5 112.0 133.5 114.1 131.5 166.5 51.9 55.8

-

OCH₃
meta 131.5 114.0 159.5 119.5 129.4 121.9 166.8 52.1 55.4

-

OCH₃
para 122.8 131.6 113.6 163.4 113.6 131.6 166.9 51.8 55.4

-NO₂ ortho 129.5 149.0 124.0 133.0 128.0 130.5 165.0 52.9 -

-NO₂ meta 131.8 124.4 148.2 129.5 135.1 127.2 164.6 52.6 -

-NO₂ para 135.4 130.6 123.5 150.5 123.5 130.6 165.1 52.8 -

-Cl ortho 131.0 133.9 131.5 126.8 130.9 132.0 165.5 52.5 -

-Cl meta 131.8 129.6 134.3 132.8 129.7 127.6 165.7 52.3 -

-Cl para 128.6 130.9 128.6 139.3 128.6 130.9 166.1 52.1 -

Infrared (IR) Spectroscopy
Table 3: Carbonyl (C=O) Stretching Frequencies (ν) in cm⁻¹

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituent Position C=O Stretch (cm⁻¹)

-H - 1724

-CH₃ ortho 1719

-CH₃ meta 1722

-CH₃ para 1720

-OCH₃ ortho 1719

-OCH₃ meta 1721

-OCH₃ para 1718

-NO₂ ortho 1735

-NO₂ meta 1729

-NO₂ para 1728

-Cl ortho 1730

-Cl meta 1728

-Cl para 1726

Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry
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Substituent Position
Molecular
Ion (M⁺)

[M - OCH₃]⁺
[M -
COOCH₃]⁺

Benzoyl
Cation
Derivative

-H - 136 105 77 105

-CH₃ ortho 150 119 91 119

-CH₃ meta 150 119 91 119

-CH₃ para 150 119 91 119

-OCH₃ ortho 166 135 107 135

-OCH₃ meta 166 135 107 135

-OCH₃ para 166 135 107 135

-NO₂ ortho 181 150 122 150

-NO₂ meta 181 150 122 150

-NO₂ para 181 150 122 150

-Cl ortho 170/172 139/141 111/113 139/141

-Cl meta 170/172 139/141 111/113 139/141

-Cl para 170/172 139/141 111/113 139/141

Experimental Protocols
A general overview of the experimental procedures for obtaining the spectroscopic data is

provided below. Specific instrument parameters may vary.

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400

MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃)

with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical

shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent

peak at δ = 77.16 ppm was used as a reference.
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Infrared Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of

the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectra

were recorded in the range of 4000-400 cm⁻¹. The carbonyl stretching frequencies are reported

in wavenumbers (cm⁻¹).

Mass Spectrometry
Mass spectra were acquired on a mass spectrometer using the electron ionization (EI)

technique. The ionization energy was typically set to 70 eV. The samples were introduced via a

direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the most

significant fragments are reported.

Visualization of Spectroscopic Interpretation
Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of

substituted methyl benzoates.
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Caption: Workflow for spectroscopic data interpretation.

Visualization of Substituent Effects
The following diagram illustrates the general effects of electron-donating and electron-

withdrawing groups on the key spectroscopic features of methyl benzoates.
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Substituent Type

Effect on Spectroscopic Data

Electron-Donating Group (EDG)
(-CH₃, -OCH₃)

¹H & ¹³C NMR:
Shifts to lower ppm (shielding)
for ortho/para protons/carbons

Inductive & Resonance Effects

IR:
Decreased C=O stretching frequency

Electron-Withdrawing Group (EWG)
(-NO₂, -Cl)

¹H & ¹³C NMR:
Shifts to higher ppm (deshielding)

for ortho/para protons/carbons

Inductive & Resonance Effects

IR:
Increased C=O stretching frequency
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Caption: Substituent effects on spectroscopic data.

To cite this document: BenchChem. [A Comparative Guide to Spectroscopic Data
Interpretation of Substituted Methyl Benzoates]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b121839#spectroscopic-data-interpretation-for-
substituted-methyl-benzoates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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